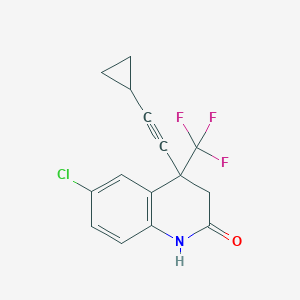
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one derivatives has been explored in the context of developing novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. In one study, a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones were synthesized through the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected precursor, followed by deprotection. Some of these compounds demonstrated potent inhibition of HIV-1 RT, with one enantiomer being identified as the active form .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one were characterized using single-crystal diffraction, X-ray powder diffraction, and other spectroscopic methods. These studies revealed that the presence of 3D inorganic anions can induce different orientations and self-assembly behaviors of the molecules, leading to variations in intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of the quinolinone nucleus has been utilized to synthesize various derivatives. For example, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its antibacterial activity was evaluated. The crystal structure of this compound was determined, and the packing was found to be stabilized by hydrogen bonds and π-stacking interactions . Similarly, a range of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indole derivatives were synthesized through acid-catalyzed condensation and cyclization reactions, with the molecular shape and intermolecular interactions being analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of related quinolinone derivatives have been investigated to improve industrial processes. For instance, the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an impurity in ciprofloxacin manufacture, were studied to enhance the crystallization and purification process of the antibiotic . Additionally, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the complex nature of synthesizing such compounds .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Orientations Futures
This would involve a discussion on the potential applications of the compound and areas of future research.
Please consult a specialist or a scientific database for more specific and detailed information. It’s always important to refer to the most up-to-date and accurate scientific resources.
Propriétés
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTWEKKZZHRRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

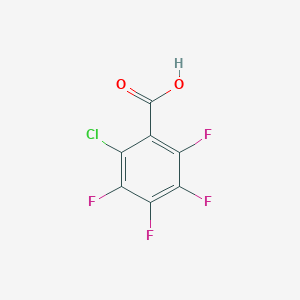
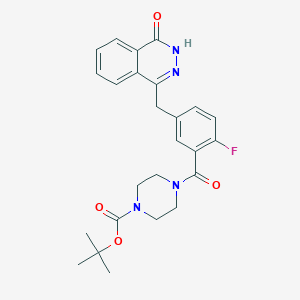
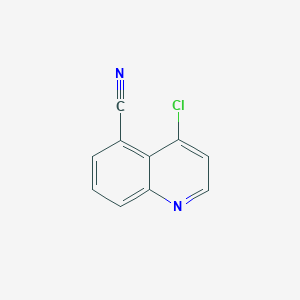
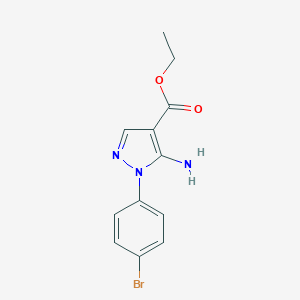
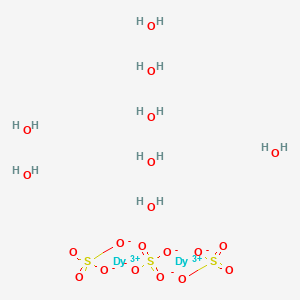
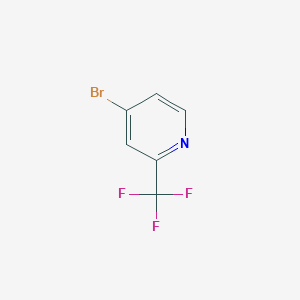
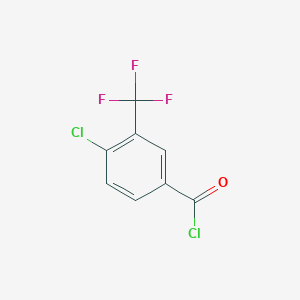
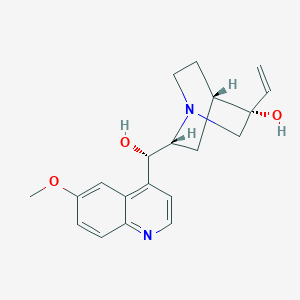
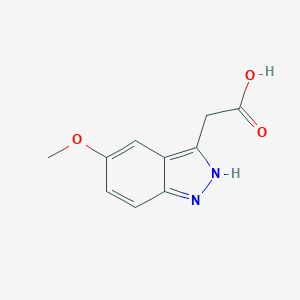
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
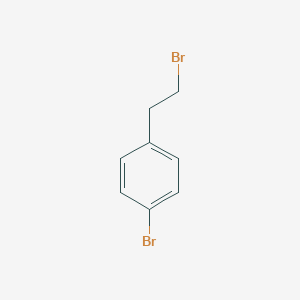
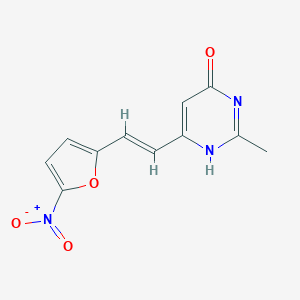

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)